ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
Description
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a substituted carbamate characterized by a phenyl ring with a chlorine atom at the meta-position, an ethyl ester group, and a hydroxylamine (-NH-OH) substitution on the carbamate nitrogen. Carbamates are widely studied for their biological activities, including carcinogenicity, mutagenicity, and teratogenicity, which are influenced by substituents on the aromatic ring and carbamyl nitrogen .
Properties
CAS No. |
28266-71-9 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl N-(3-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(12)11(13)8-5-3-4-7(10)6-8/h3-6,13H,2H2,1H3 |
InChI Key |
BZQLWRGYQZCYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves the condensation of 3-chloroaniline with ethyl chloroformate in the presence of a base, typically sodium hydroxide or cesium carbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-chloroaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms an intermediate isocyanate, which subsequently reacts with hydroxylamine to yield the N-hydroxycarbamate moiety.
The stoichiometric ratio of 3-chloroaniline to ethyl chloroformate is critical. A 1:1 molar ratio ensures minimal side products, while excess chloroformate may lead to over-acylation. Base selection also influences yield; cesium carbonate outperforms sodium hydroxide in non-aqueous solvents due to its superior solubility.
Optimized Reaction Conditions
The following table summarizes optimal parameters derived from experimental data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous acetonitrile | |
| Temperature | 100°C | |
| Base | Cs₂CO₃ (1.5 equiv) | |
| Reaction Time | 5 hours | |
| Yield | 85% |
Side reactions, such as the formation of urea derivatives, are mitigated by maintaining anhydrous conditions and controlled temperature.
Alternate Route Using Hydroxylamine and Chloroformate
Hydroxylamine Activation
An alternative synthesis begins with the preparation of N-hydroxycarbamate intermediates. Hydroxylamine hydrochloride is treated with ethyl chloroformate in a biphasic system (water/diethyl ether) containing sodium carbonate. This generates the reactive N-hydroxycarbamate species in situ, which then couples with 3-chlorophenyl isocyanate:
Coupling with 3-Chlorophenyl Isocyanate
The N-hydroxycarbamate intermediate reacts with 3-chlorophenyl isocyanate at 0–25°C in dichloromethane. Triethylamine is often added to scavenge HCl, preventing protonation of the isocyanate:
Yield and Scalability
This method achieves yields of 78–92% on multi-gram scales. Key advantages include:
-
Mild conditions : Reactions proceed at ambient temperature.
-
High purity : Recrystallization from methanol or hexane/toluene mixtures removes unreacted starting materials.
Purification and Characterization
Recrystallization Techniques
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is purified via recrystallization using solvents such as methanol, hexane, or ethyl acetate. For example, dissolving the crude product in hot methanol followed by slow cooling yields needle-like crystals with >99% purity.
Spectroscopic Data
The compound is characterized using:
-
¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 7.21–7.45 (m, 4H, Ar-H).
-
IR (ATR) : 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
-
MS (ESI) : m/z 215.63 [M+H]⁺.
Comparative Analysis of Methods
Efficiency and Practicality
| Metric | Aniline/Chloroformate Method | Hydroxylamine/Isocyanate Method |
|---|---|---|
| Yield | 85% | 78–92% |
| Reaction Time | 5 hours | 12–24 hours |
| Scalability | Suitable for >10 mmol | Demonstrated at 10 mmol |
| Cost | Higher (Cs₂CO₃) | Lower (Na₂CO₃) |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ethyl N-(3-chlorophenyl)-N-carbamate.
Reduction: Formation of ethyl N-(3-aminophenyl)-N-hydroxycarbamate.
Substitution: Formation of ethyl N-(3-substituted phenyl)-N-hydroxycarbamate derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate serves as a reagent in organic synthesis, facilitating the preparation of various derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or novel functionalities .
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains:
- Antimicrobial Properties : Studies have shown that this compound is effective against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. The mechanism may involve inhibiting bacterial cell wall synthesis or disrupting membrane integrity .
- Antifungal Activity : Laboratory tests demonstrate that it can inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. The antifungal mechanism likely involves interference with fungal cell membrane synthesis or function .
Pharmaceutical Intermediate
This compound is investigated as a pharmaceutical intermediate in drug synthesis due to its reactivity and ability to form derivatives that may possess therapeutic properties. Its role in developing new drugs highlights its importance in medicinal chemistry.
Agrochemicals
This compound is utilized in the production of agrochemicals and pesticides. Its effectiveness in controlling pests stems from its ability to inhibit acetylcholinesterase, leading to paralysis and death in target organisms .
Material Sciences
The compound's reactivity makes it valuable in material sciences, where it can be used to synthesize polymers or other materials with desirable properties. Its hydroxyl group enhances reactivity, making it suitable for various chemical transformations.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, confirming its potential as a therapeutic agent against resistant bacteria .
Agricultural Application Assessment
Field trials demonstrated the effectiveness of this compound as a pesticide. The compound showed high efficacy in reducing pest populations while maintaining safety profiles for non-target organisms, making it a promising candidate for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate involves the inhibition of specific enzymes or receptors in target organisms. For example, in pests, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pest. The molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
Carcinogenicity and Mutagenicity
- Vinyl carbamate’s desaturated structure drastically increases carcinogenic potency .
Teratogenicity in Hamsters
Sister Chromatid Exchange (SCE) Induction in Mice
| Compound | SCE Induction Potency (Tissue-Specific) |
|---|---|
| Ethyl N-hydroxycarbamate | Moderate (alveolar macrophages > liver) |
| Ethyl carbamate | High |
| Isopropyl carbamate | Low |
- Key Insight: Ethyl N-hydroxycarbamate’s SCE induction aligns with its intermediate carcinogenic potency, suggesting shared metabolic pathways with ethyl carbamate .
Structural Analogs and Substituent Effects
Aryl-Substituted Carbamates
Carbamyl Modifications
- Ethyl N-methylcarbamate : Methylation reduces teratogenicity compared to N-hydroxy substitution .
- Ethyl N,N-dimethylcarbamate : Loss of hydrogen-bonding capacity eliminates teratogenic activity .
Mechanistic Considerations
- Metabolic Activation : Ethyl N-hydroxycarbamate’s direct mutagenicity contrasts with ethyl carbamate, which requires cytochrome P450-mediated conversion to vinyl carbamate for activity .
- DNA Adduct Formation : Ethyl carbamate and vinyl carbamate form similar adducts, but the latter’s desaturation accelerates covalent binding .
Biological Activity
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C9H9ClNO3
- Molecular Weight : 201.63 g/mol
- CAS Number : 27888-88-6
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis, disrupting the integrity of the bacterial membrane, leading to cell lysis .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal properties. Laboratory tests show that it can inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve interference with fungal cell membrane synthesis or function, although specific pathways remain under investigation .
The precise mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial metabolism.
- Membrane Disruption : It potentially alters membrane permeability, leading to nutrient leakage and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects .
Case Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial activity of this compound against strains of E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for E. coli and 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal properties, this compound was tested against Candida albicans. The compound showed an MIC of 64 µg/mL, indicating moderate antifungal activity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
Comparative Analysis with Similar Compounds
This compound can be compared with other carbamate derivatives regarding their biological activities:
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Significant | Moderate |
| Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate | Moderate | Low |
| Ethyl carbamate | Low | Moderate |
Q & A
Q. What are the established synthetic routes for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, and what key reaction parameters influence yield?
this compound is typically synthesized via carbamate formation, involving the reaction of 3-chloroaniline with ethyl chloroformate or a similar reagent under controlled pH and temperature. Key parameters include:
- Reagent stoichiometry : Excess ethyl chloroformate improves carbamate bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .
Purification commonly employs recrystallization or column chromatography.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the carbamate group (e.g., carbonyl resonance at ~155 ppm) and substituent positions .
- X-ray crystallography : Resolves molecular geometry, as demonstrated in structurally analogous compounds like 4-chloro-N-(3-chlorophenyl)benzamide, where bond lengths and angles validate electronic effects .
- IR spectroscopy : Identifies N–H (~3300 cm) and carbonyl (~1700 cm) stretches .
Q. What are the primary safety considerations for handling this compound?
Based on GHS classifications for similar carbamates (e.g., methyl (3-hydroxyphenyl)-carbamate):
- Hazard identification : May cause skin/eye irritation (Category 2) and acute toxicity (oral, Category 4) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
Factorial design systematically evaluates variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield and minimize impurities. For example:
- 2 factorial experiments : Test interactions between temperature (30–50°C) and solvent polarity (THF vs. DMF) .
- Response surface methodology (RSM) : Models nonlinear relationships, such as the effect of pH on hydrolysis side reactions .
Data from analogous carbamate syntheses suggest a 15–20% yield improvement using optimized conditions .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Isotopic labeling : Use N-labeled precursors to confirm carbamate nitrogen environments .
- Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, helping assign ambiguous peaks .
- Comparative analysis : Cross-reference with structurally similar compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, to identify electronic or steric effects .
Q. What role does this compound play in atmospheric chemistry studies?
While direct data is limited, carbamates are studied for their:
Q. How can researchers link this compound’s reactivity to broader chemical theories?
Q. What advanced separation techniques improve purity for mechanistic studies?
- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile) to resolve polar byproducts .
- Membrane technologies : Nanofiltration removes low-molecular-weight impurities without thermal degradation .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
